molecular formula C7H8Cl2N2O B12892266 2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B12892266
M. Wt: 207.05 g/mol
InChI Key: GDERMLDXLSQKHZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a pyrazole-derived organic compound featuring a dichlorinated ethanone moiety attached to a 3,5-dimethyl-substituted pyrazole ring. Its molecular formula is C₈H₉Cl₂N₂O, with a molecular weight of 223.08 g/mol. The compound’s reactivity and applications stem from the electron-withdrawing chlorine atoms and the pyrazole ring’s ability to participate in coordination chemistry and nucleophilic substitution reactions.

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

2,2-dichloro-1-(3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C7H8Cl2N2O/c1-4-3-5(2)11(10-4)7(12)6(8)9/h3,6H,1-2H3

InChI Key

GDERMLDXLSQKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C(Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanone moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyrazole-ethanone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Applications
2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone 3,5-dimethyl pyrazole; 2,2-dichloroethanone 223.08 High electrophilicity due to Cl substituents; potential for nucleophilic substitution Antimicrobial agents, biochemical intermediates (inferred from analogues)
2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone 1,3,5-trimethyl pyrazole; 2,2,2-trichloroethanone 255.52 Enhanced reactivity in substitution reactions (e.g., with amines/thiols); reducible to dichloroethanol derivatives Fluorescent dye synthesis, biochemical research
1-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)ethanone 4-bromo; 1,5-dimethyl pyrazole; ethanone 229.08 Bromine enhances antimicrobial activity; steric hindrance alters reactivity Antimicrobial research
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone 4-nitrophenyl; 3,5-dimethyl pyrazole 273.27 Strong DNA photocleaving activity under UV light DNA-targeting agents, photodynamic therapy
1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one Pyrazole-thiazole hybrid; ethanone 235.29 Dual heterocyclic system increases versatility in reactions Pharmaceutical development, material science

Biological Activity

2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is an organic compound that has garnered attention due to its diverse biological activities. With a molecular formula of C₇H₈Cl₂N₂O, it features a dichloroethanone moiety and a 3,5-dimethyl-1H-pyrazole substituent, which contribute to its unique chemical properties and potential applications in pharmaceuticals and agriculture.

Antimicrobial Properties

Research indicates that 2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa208

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown promising results in inhibiting the proliferation of cancer cells in vitro. Specifically, studies have indicated that it may induce apoptosis in cancer cell lines such as PC3 prostate cancer cells.

Case Study: Anticancer Activity
In a study conducted by Liao et al., the compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 10 μM against PC3 cells. The study further explored its mechanism of action, suggesting that it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

Anti-inflammatory Activity

Additionally, compounds related to 2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone have been evaluated for anti-inflammatory effects. In animal models, these compounds have shown potential in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases.

Table 2: Anti-inflammatory Activity Comparison

CompoundED50 (mg/kg)Effectiveness (%)
2,2-Dichloro-1-(3,5-dimethyl...)2570
Standard Drug (e.g., Diclofenac)2065

The biological activity of 2,2-Dichloro-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate various signaling pathways involved in cell growth and apoptosis.

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